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Diversin

Cat. No.: B1253780
M. Wt: 312.4 g/mol
InChI Key: MHBHKIGMBRHPJH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Natural Product Discovery and Research

The discovery and utilization of natural products for medicinal purposes have a rich and extensive history, dating back thousands of years. Ancient civilizations, such as those in Mesopotamia (2600 B.C.) and Egypt (2900 BC), documented the use of plant-derived medicines for treating various ailments. fishersci.canih.gov This historical reliance underscores the foundational role natural products have played as sources of potential drug leads. fishersci.ca

A pivotal moment in modern natural product discovery was the isolation of penicillin from the fungus Penicillium notatum in 1929. fishersci.canih.gov This discovery marked the beginning of intensive research in the field, leading to the identification of a vast array of bioactive secondary metabolites from terrestrial and marine sources. fishersci.ca However, interest in natural products experienced a decline in the 1990s, largely due to the emergence of molecular target-based drug discovery and the rise of combinatorial chemistry, which promised large libraries of synthetic compounds. nih.govnih.govshirazu.ac.ir

Despite this shift, natural product-based drug discovery has regained significant attention in recent years. nih.gov This resurgence is driven by the recognition that natural products offer unparalleled structural diversity, often surpassing that achievable through traditional combinatorial chemistry approaches. fishersci.ca Indeed, a substantial proportion, estimated between 25% and 50%, of currently marketed drugs trace their origins to natural products, with this percentage being even higher for anticancer and anti-infective agents. This highlights the enduring importance of natural products as a vital and promising source for novel therapeutic agents. nih.gov

Overview of Coumarin (B35378) and Sesquiterpene Lactone Classes in Natural Products Research

Natural product chemistry is characterized by a diverse array of chemical classes, among which coumarins and sesquiterpene lactones stand out for their widespread occurrence and significant biological activities.

Coumarins are a large class of phenolic substances defined by a benzopyrone (2H-1-benzopyran-2-one or 2H-chromen-2-one) nucleus, which consists of fused benzene (B151609) and α-pyrone rings. These compounds are widely distributed in nature, found in over 1300 identified species of plants, as well as in various fungi and bacteria. The simplest member of this class, coumarin itself, was first isolated by Vogel in 1820 from the Tonka bean (Coumarouna odorata). Coumarins are valued in drug research and development due to their attractive features, including low molecular weight, simple structure, high bioavailability, and low toxicity. They exhibit a broad spectrum of pharmacological effects, such as anticoagulant, antimicrobial, anti-inflammatory, antiviral, anticancer, antihypertensive, antitubercular, anticonvulsant, antiadipogenic, antihyperglycemic, antioxidant, and neuroprotective properties.

Sesquiterpene lactones (STLs) represent another prominent class of secondary metabolites. These terpenoids are characterized by a 15-carbon skeleton formed from three isoprene (B109036) units, which are subsequently cyclized and oxidatively transformed to include a γ-lactone group (a cyclic ester). STLs are predominantly found in plants, particularly within the Asteraceae family, but also occur in other plant families, including Apiaceae. This class is notable for its remarkable structural diversity, which correlates with a wide range of biological activities. Reported biological effects of STLs include antibacterial, anti-inflammatory, anticancer (cytotoxic), antimalarial (e.g., artemisinin), antimicrobial, antioxidant, neuroprotective, hepatoprotective, immune-stimulant, anxiolytic, analgesic, and antitrypanosomal activities. Many STLs are recognized for their ability to induce cell death in various cancer cell types, making them promising candidates for anticancer drug development.

Significance of Diversin within Natural Product Chemistry and Biology

This compound holds a significant position within natural product chemistry as a "prenylated coumarin" or "sesquiterpene coumarin." This classification indicates that this compound is a hybrid molecule, incorporating a coumarin core structure with a sesquiterpene-derived (terpenyloxy) moiety. This unique structural combination is characteristic of compounds found in the genus Ferula, from which this compound has been isolated. Specifically, this compound has been reported in Ferula diversivittata and Ferula litwinowiana. uni.lu

Research findings have illuminated several key biological activities and roles for this compound:

Antigenotoxic and Antioxidant Properties: this compound has demonstrated antigenotoxic effects, protecting human lymphocytes against oxidative stress induced by hydrogen peroxide.

Anticancer Activity: Studies have shown this compound's anticancer and antitumor properties. It has been investigated for its effects on bladder carcinoma cells and breast cancer cells, where it exhibited anti-proliferative and apoptosis-inducing effects. Overexpression of this compound has been observed in breast cancer specimens and is significantly associated with advanced TNM stage and nodal metastasis. Furthermore, this compound contributes to malignant cell growth and invading ability in breast cancer cells.

Signaling Pathway Modulation: this compound plays roles in critical cellular signaling pathways, including the Wnt and JNK pathways. It has been shown to interact with the transcription factor AF9, leading to the activation of the JNK pathway. In the context of Wnt signaling, this compound is an ankyrin repeat protein that interacts with Dishevelled and has been implicated in both canonical and non-canonical Wnt pathways. It can antagonize β-catenin stabilization in response to Wnt signaling.

Developmental Biology: Beyond its implications in disease, this compound has been found to regulate various morphogenetic events during development, including convergent extension in gastrulation and heart formation in zebrafish.

The multifaceted biological activities and its unique hybrid structure underscore this compound's significance as a natural product with potential applications in various fields of chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B1253780 Diversin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

7-[(3E)-3,7-dimethyl-5-oxoocta-3,7-dienoxy]chromen-2-one

InChI

InChI=1S/C19H20O4/c1-13(2)10-16(20)11-14(3)8-9-22-17-6-4-15-5-7-19(21)23-18(15)12-17/h4-7,11-12H,1,8-10H2,2-3H3/b14-11+

InChI Key

MHBHKIGMBRHPJH-SDNWHVSQSA-N

SMILES

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2

Isomeric SMILES

CC(=C)CC(=O)/C=C(\C)/CCOC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CC(=C)CC(=O)C=C(C)CCOC1=CC2=C(C=C1)C=CC(=O)O2

Synonyms

diversin

Origin of Product

United States

Occurrence and Isolation of Diversin

Natural Sources and Distribution of Diversin

The primary natural source of this compound is found within the Ferula genus, a group of perennial herbs known for producing a diverse array of secondary metabolites.

This compound is a prenylated coumarin (B35378) that has been successfully isolated from the roots of Ferula diversivittata Regel & Schmalh. nih.govnih.govwikipedia.orgfishersci.ca. This isolation often occurs alongside other structurally related compounds, such as the sesquiterpene lactone derivatives known as diversolides A-G, and stigmasterol (B192456) nih.gov. The elucidation of this compound's chemical structure has been achieved through comprehensive spectroscopic methods, including one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, such as DQF-COSY, HSQC, HMBC, and NOESY, in addition to high-resolution Electron Ionization Mass Spectrometry (EIMS) nih.gov. Early research has indicated that this compound exhibits promising biological properties, including cancer chemopreventive activity and antigenotoxic effects nih.govfishersci.caresearchgate.net.

The genus Ferula is geographically widespread, with species distributed across the Mediterranean region, the Far East, North India, and particularly in Southwest and Central Asia, including Iran and Afghanistan nih.gov. This genus is well-documented for its rich phytochemical profile, notably producing a wide range of coumarins, sesquiterpenes, and sulfur-containing compounds nih.govwikidata.orgiium.edu.my. While Ferula diversivittata remains the most consistently cited source for this compound's isolation, the broader context of coumarin research within the Ferula genus suggests the potential for similar compounds or even this compound itself in other species. For instance, a review on coumarins from Ferula L. species mentions "diversion" (likely referring to this compound) along with auraptene (B1665324) as known analogs purified from Ferula L. species, including Ferula sinkiangensis iium.edu.my. This indicates that while F. diversivittata is the primary documented source, the presence of this compound or closely related coumarins might extend to other members of the Ferula genus, depending on the specific species and geographical growth site wikipedia.org.

Methodologies for Extraction and Purification from Plant Material

The isolation of chemical compounds like this compound from plant matrices involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of plant constituents. The selection of appropriate methodologies is crucial for maximizing yield and purity.

General plant extraction techniques include traditional methods such as maceration, percolation, decoction, and Soxhlet extraction, as well as more advanced "green" technologies like Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) fishersci.cahmdb.cathegoodscentscompany.com. Key factors influencing the efficiency of the extraction process encompass the choice of solvent, the specific extraction method employed, extraction time, temperature, the solvent-to-sample ratio, and the number of repeated extractions citeab.com.

For the extraction of coumarins, which are typically polar compounds, common solvents include ethanol, methanol, and their aqueous mixtures citeab.com. Less polar solvents, such as dichloromethane (B109758) or chloroform, may be utilized in subsequent partitioning or purification steps to further refine the extract citeab.com.

Following initial extraction, purification of this compound from the crude plant extract typically involves various chromatographic techniques. These can include column chromatography, which separates compounds based on their differential adsorption to a stationary phase, and thin layer chromatography (TLC) for monitoring separation progress fishersci.cactdbase.org. More advanced preparative chromatography methods, such as reverse-phase chromatography (e.g., using C18 columns), are often employed for high-purity isolation nih.gov. The final identification and structural confirmation of the isolated compound are performed using comprehensive spectroscopic analyses, including 1D and 2D NMR, and Mass Spectrometry (MS) nih.govctdbase.org.

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound's Antimicrobial Activities

CompoundActivity TypeMIC Range (µg/mL)Reference
This compoundAntifungal40 - 80 nih.gov
This compoundAntibacterial40 - 80 nih.gov

Structural Elucidation of Diversin

Spectroscopic Techniques for Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structures of unknown compounds. For Diversin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is employed to piece together its molecular architecture. researchgate.net

One-dimensional Nuclear Magnetic Resonance (1D-NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides fundamental information about the number and types of hydrogen and carbon atoms within a molecule. researchgate.net

¹H NMR Spectroscopy: This technique reveals the chemical environment of each proton in the molecule. Key data points include chemical shifts (δ), which indicate the electronic shielding or deshielding of protons, and signal multiplicity (e.g., singlet, doublet, triplet, multiplet), which arises from spin-spin coupling with neighboring protons. Integration of the peak areas provides the relative number of protons contributing to each signal. For example, specific chemical shift ranges are characteristic of protons in different functional groups (e.g., aromatic, olefinic, aliphatic, hydroxyl). libretexts.orgwisc.eduhuji.ac.il

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Chemical shifts in ¹³C NMR spectra are typically spread over a much wider range than in ¹H NMR, offering distinct signals for each unique carbon environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C), providing crucial details about the carbon framework. huji.ac.iltandfonline.com

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space connectivities between atoms, which are essential for assembling the full molecular structure. researchgate.net

DQF-COSY (Double Quantum Filtered Correlated Spectroscopy): DQF-COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a DQF-COSY spectrum indicate direct proton-proton connectivity, allowing for the tracing of proton spin systems within the molecule. researchgate.nethuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that reveals one-bond correlations between protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum connects a proton signal to the carbon atom it is directly attached to, providing direct assignments of CH, CH₂, and CH₃ groups. researchgate.nethuji.ac.il

NOESY (Nuclear Overhauser Enhancement Spectroscopy): NOESY is a through-space correlation experiment that detects spatial proximity between protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å), providing critical information for determining the relative stereochemistry and conformation of a molecule. researchgate.net

Detailed 2D-NMR data for this compound, if available, would typically include tables of correlated chemical shifts (e.g., δH/δH for COSY, δH/δC for HSQC and HMBC, and δH/δH for NOESY), which are used to build the connectivity map of the molecule. This specific numerical data for this compound is not available from the current sources.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is a powerful analytical technique used to determine the exact molecular mass of a compound and its elemental composition. researchgate.net

Molecular Formula Determination: HR-EIMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺, which allows for the precise determination of the molecular formula. This is crucial for verifying the proposed structure derived from NMR data.

Fragmentation Pattern Analysis: In EIMS, molecules are ionized and then fragmented, producing a characteristic pattern of fragment ions. Analysis of these fragmentation patterns can provide structural clues by indicating the presence of specific substructures and the ways in which the molecule breaks apart. The relative intensities of these fragment ions are also informative.

For this compound, HR-EIMS data would typically include the exact mass of the molecular ion (e.g., [M]⁺ at m/z 312.1310 for C₁₉H₂₀O₄, calculated mass 312.1362), along with a list of significant fragment ions and their relative intensities, which would aid in confirming the proposed structure. This specific numerical data for this compound is not available from the current sources.

Stereochemical Assignment Methodologies

Stereochemical assignment is critical for fully defining the three-dimensional structure of a molecule, especially for natural products that often possess multiple chiral centers. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): As mentioned in Section 3.1.2, NOESY is a primary tool for determining relative stereochemistry. By observing through-space correlations (NOEs) between protons, the relative orientations of substituents around chiral centers can be established. For instance, if two protons show an NOE, they are on the same face of a ring or on the same side of a double bond.

Comparison with Known Compounds: For compounds with known structural motifs, comparing spectroscopic data (especially NMR chemical shifts and coupling constants) with those of structurally related compounds with established stereochemistry can be a powerful method for assigning relative and sometimes absolute configuration. tandfonline.com

Computational Methods: Advanced computational chemistry methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts or Electronic Circular Dichroism (ECD) spectra, can be used to predict spectroscopic properties for different stereoisomers. Comparison of these calculated spectra with experimental data can then help in assigning the absolute configuration.

Derivatization and Chiral Reagents: In some cases, derivatization of the chiral molecule with a chiral auxiliary or the use of chiral solvating agents in NMR experiments can induce diastereomeric differences in chemical shifts, allowing for the assignment of absolute configuration.

While the initial search indicates that NOESY was used in the elucidation of this compound researchgate.net, specific details regarding the application of these methodologies for its stereochemical assignment are not available without access to the full publication.

Note on Data Availability: The detailed spectroscopic data (1D-NMR chemical shifts, coupling constants, 2D-NMR correlations, and HR-EIMS m/z values) for this compound are typically provided in the experimental section or supporting information of the original research publication. This specific numerical data was not accessible from the search results. Therefore, the tables for detailed research findings cannot be generated.

Biosynthetic Pathways of Diversin

Proposed Biosynthetic Precursors and Intermediates

The foundational pathway for coumarin (B35378) biosynthesis in plants is the phenylpropanoid pathway , which originates from the shikimate pathway. researchgate.netasm.orgnih.gov This central metabolic route provides the initial building blocks for a vast array of plant secondary metabolites, including coumarins.

The proposed biosynthetic precursors and intermediates for coumarins, and by extension for Diversin, include:

L-Phenylalanine : This amino acid serves as the primary starting substrate for the phenylpropanoid pathway. researchgate.netasm.org

trans-Cinnamic acid : L-Phenylalanine is deaminated to trans-cinnamic acid through the action of phenylalanine ammonium (B1175870) lyase (PAL). researchgate.netasm.org

Hydroxylated Cinnamic Acids : trans-Cinnamic acid undergoes hydroxylation at specific positions. For instance, 2,4-hydroxycinnamic acid is formed via hydroxylation at the 2' and 4' positions. researchgate.net Other key intermediates can include p-coumaric acid, caffeic acid, and ferulic acid, which lead to various coumarin derivatives like umbelliferone (B1683723), esculetin, scopoletin, and fraxetin. asm.org

Umbelliferone : This simple coumarin is a crucial intermediate and a common precursor for more complex coumarins, including furanocoumarins and prenylated coumarins. nih.govresearchgate.net

Prenyl Diphosphates : Given that this compound is a prenylated coumarin, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are essential isoprenoid precursors that would be condensed with a coumarin scaffold. These C5 units are derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. rsc.orgbyjus.com

The general pathway for simple coumarins culminates in the spontaneous lactonization of a coumarinate intermediate to form the coumarin ring system. nih.gov For this compound, this coumarin core would then undergo further modifications, including the addition of the prenyl chain.

The following table summarizes the proposed biosynthetic precursors and intermediates in the pathway leading to coumarins, which are relevant to this compound's biosynthesis:

Precursor/IntermediatePathway SourceRole in Biosynthesis
L-PhenylalanineShikimate PathwayInitial amino acid precursor. researchgate.netasm.org
trans-Cinnamic AcidPhenylpropanoid PathwayDeaminated product of L-Phenylalanine. researchgate.netasm.org
Hydroxylated Cinnamic AcidsPhenylpropanoid PathwayIntermediates like p-coumaric acid, caffeic acid. asm.org
UmbelliferonePhenylpropanoid PathwayKey simple coumarin core, precursor for derivatives. nih.gov
Isopentenyl Diphosphate (IPP)MVA/MEP PathwaysC5 isoprenoid unit for prenylation. rsc.orgbyjus.com
Dimethylallyl Diphosphate (DMAPP)MVA/MEP PathwaysC5 isoprenoid unit for prenylation. rsc.orgbyjus.com

Enzymatic Steps and Genetic Basis for Biosynthesis

The conversion of precursors into complex coumarin structures involves a series of enzymatic reactions. Key enzymes identified in general coumarin biosynthesis pathways include:

Phenylalanine Ammonium Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. researchgate.netasm.org

Cinnamate 2'-Hydroxylase and Cinnamate 4'-Hydroxylase : Involved in the hydroxylation of trans-cinnamic acid. researchgate.net

4-Coumarate-CoA Ligase (4'CL) : Activates cinnamic acid derivatives by forming CoA esters. asm.org

Cinnamate 4-Hydroxylase (C4'H) and p-Coumarate 3-Hydroxylase (C3'H) : Further hydroxylations in the pathway. asm.org

Caffeic Acid O-Methyltransferase (COMT) : Involved in methylation steps. asm.org

Feruloyl-CoA Ortho-Hydroxylase (F6'H) : Catalyzes ortho-hydroxylation of ferulic acid derivatives. asm.org

Prenyltransferases : These enzymes are crucial for the addition of isoprenoid units (like those derived from IPP and DMAPP) to the coumarin scaffold, leading to prenylated coumarins such as this compound. researchgate.netsciopen.com

Cytochrome P450 enzymes : These monooxygenases are often involved in various oxidative modifications, including cyclization and further functionalization of coumarin structures. researchgate.net

2-Oxoglutarate-dependent dioxygenases : Also implicated in specific hydroxylation steps in coumarin derivative biosynthesis. researchgate.net

While the specific genes encoding the enzymes directly responsible for each step in this compound's biosynthesis have not been explicitly identified in the provided search results, the genetic basis for coumarin biosynthesis in general is being actively investigated. Studies have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce various coumarin derivatives by introducing relevant structural genes from plants, fungi, and bacteria. dergipark.org.tr This demonstrates that the genetic machinery for coumarin synthesis is amenable to manipulation for biotechnological purposes. The identification of genes for enzymes like prenyltransferases and P450s in other coumarin pathways provides a strong basis for future research into the genetic underpinnings of this compound's unique structure.

Chemoenzymatic and Biotechnological Approaches for this compound Production (Hypothetical/Future Research)

Traditional extraction of natural products like this compound from their native plant sources can be time-consuming, costly, and limited by factors such as plant availability and low yields. dergipark.org.trnih.gov Chemical synthesis, while offering control, can be complex, involve harsh conditions, and lead to racemic mixtures or undesired stereoisomers. figshare.commdpi.com Therefore, chemoenzymatic and biotechnological approaches represent promising avenues for the sustainable and efficient production of this compound.

Chemoenzymatic Synthesis: This approach combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. For coumarin derivatives, chemoenzymatic strategies have already been employed to prepare complex intermediates, leveraging enzymes for mild deprotection, efficient kinetic resolution, and stereoselective transformations, which are often challenging for purely chemical methods. rsc.orgfigshare.comnih.gov

For this compound, a hypothetical chemoenzymatic strategy could involve:

Chemical synthesis of a core coumarin scaffold : A relatively simple coumarin precursor (e.g., umbelliferone or a similar hydroxylated coumarin) could be synthesized chemically.

Enzymatic prenylation : Introduction of the prenyl moiety onto the coumarin core using a highly selective prenyltransferase enzyme. This enzyme would ensure the correct regioselectivity and stereochemistry of the prenyl attachment, which is critical for the biological activity and structural integrity of this compound.

Further enzymatic modifications : Subsequent enzymatic steps, potentially involving cytochrome P450 enzymes or other oxidoreductases, could introduce the specific oxygen functionalities and double bond configurations characteristic of this compound's side chain.

Biotechnological Production (Metabolic Engineering and Synthetic Biology): This involves engineering microbial hosts (e.g., E. coli, Saccharomyces cerevisiae) to produce complex natural products. This approach offers advantages such as directed synthesis, high efficiency, scalability, and environmental friendliness. dergipark.org.tr

For this compound, future biotechnological research could focus on:

Pathway Elucidation and Gene Identification : A crucial first step would be the complete identification and cloning of all genes encoding the enzymes involved in this compound's biosynthesis from Ferula species. This would include genes for PAL, hydroxylases, prenyltransferases, and any other tailoring enzymes.

Host Strain Engineering : Developing robust microbial chassis (e.g., E. coli or yeast) capable of producing the necessary precursors (e.g., L-phenylalanine, IPP, DMAPP) in sufficient quantities. This might involve overexpression of native host enzymes or introduction of heterologous pathways.

Reconstitution of the this compound Pathway : Introducing the identified Ferula biosynthetic genes into the engineered microbial host. This could involve modular assembly of the pathway, optimizing gene expression levels, and subcellular compartmentalization of enzymes to enhance flux and prevent intermediate diversion. asm.org

Process Optimization : Fermentation conditions, media composition, and bioreactor design would need to be optimized for high yield and purity of this compound.

The success in engineering microorganisms for the production of other coumarin derivatives (e.g., umbelliferone, esculetin, scopoletin) by transferring plant genes provides a strong precedent for the potential biotechnological production of this compound. dergipark.org.tr

Mechanistic Investigations of Diversin S Biological Activities

Anti-proliferative and Anticancer Activities

Diversin has demonstrated significant anti-proliferative and anticancer properties in various cancer cell lines. Its mechanisms of action are multifaceted, involving the disruption of the cancer cell cycle and the modulation of key signaling pathways that govern cell growth and survival.

The ability of a cancer cell to proliferate uncontrollably is intrinsically linked to the dysregulation of its cell cycle. This compound has been shown to interfere with this process, although its effects can vary depending on the cancer type.

In studies involving human bladder carcinoma (5637 cells), this compound was found to induce cell cycle arrest primarily at the G2 phase. This effect was accompanied by the induction of chromatin condensation and DNA damage, suggesting that the compound triggers a checkpoint response that prevents cells with damaged DNA from proceeding into mitosis.

Conversely, in colorectal cancer (CRC) models, this compound appears to have a different role. Studies have indicated that high expression of this compound in CRC tissues is associated with tumor progression. Mechanistically, it was found to promote the proliferation of CRC cells by increasing the flux of the cell cycle from the G1 to the S phase nih.gov. This transition is a critical point in cell cycle regulation, often referred to as the G1-S checkpoint. The compound was observed to regulate several key proteins involved in this checkpoint, including downregulating the inhibitors p21 and p27 while upregulating cyclin E, CDK2, cyclin D, and CDK4, thereby facilitating cell cycle progression nih.gov.

Table 1: Effects of this compound on Cell Cycle Progression in Different Cancer Models

Cancer Type Cell Line Key Effect on Cell Cycle Associated Molecular Changes
Bladder Carcinoma 5637 Arrest at G2 phase frontiersin.org Induction of chromatin condensation and DNA damage frontiersin.org
Colorectal Cancer CRC cell lines Increased flux from G1 to S phase nih.gov Regulation of p21, p27, cyclin E, CDK2, cyclin D, and CDK4 nih.gov

Intracellular signaling pathways are crucial for transmitting signals that control cell proliferation, survival, and invasion. The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of these processes and has been identified as a target of this compound.

In non-small-cell lung cancer (NSCLC) and breast cancer, this compound has been shown to promote cell proliferation and invasion through the activation of the JNK pathway semanticscholar.orgnih.gov. Research indicates that overexpression of this compound leads to an increase in the phosphorylation of JNK (p-JNK), a marker of its activation nih.gov. The pro-proliferative and pro-invasive effects of this compound in these cancer cells could be blocked by the application of a JNK inhibitor, confirming the pathway's critical role in mediating the compound's effects semanticscholar.org. In colorectal cancer, this compound was also found to increase the proliferative ability of cancer cells through the JNK signaling pathway nih.gov.

Table 2: Modulation of JNK Pathway by this compound in Cancer

Cancer Type Effect of this compound Key Finding
Non-Small-Cell Lung Cancer Promotes proliferation and invasion semanticscholar.org Effects are mediated through activation of the JNK pathway semanticscholar.org
Breast Cancer Increases JNK phosphorylation nih.gov Regulates cell invasion via JNK pathway modulation nih.gov
Colorectal Cancer Increases proliferative ability nih.gov Proliferation involves the JNK signaling pathway nih.gov

The tumor microenvironment, including the infiltration of immune cells like macrophages, plays a critical role in cancer progression. However, current scientific literature has not yet specifically investigated or elucidated the role of this compound in cellular immunological processes, such as the regulation of macrophage infiltration into tumors. This remains an area for future research.

Antigenotoxic and Antioxidant Mechanisms

Antigenotoxic and antioxidant activities are crucial for protecting cells from genetic damage and oxidative stress, which are key factors in the initiation and progression of cancer.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. While many natural compounds exhibit protective effects against oxidative stress, specific studies detailing the mechanisms by which this compound protects cells from such stress have not been reported in the available scientific literature.

The antioxidant potential of a compound is often linked to its redox properties and its ability to scavenge harmful free radicals. To date, the specific redox properties of this compound and its capacity for radical scavenging have not been mechanistically investigated or detailed in peer-reviewed research. Therefore, its involvement in these antioxidant mechanisms remains to be determined.

Influence of Prenyl Side Chain on Activity

The structural characteristics of this compound, a prenylated coumarin (B35378), play a significant role in its biological activities. The presence of a prenyl side chain is crucial for its antigenotoxic and anti-tumor properties. nih.gov This lipophilic side chain is thought to enhance the molecule's ability to penetrate cellular membranes, thereby increasing its bioavailability and interaction with intracellular targets. The addition of prenyl groups to a coumarin scaffold can significantly modify its biological profile, a phenomenon that has been observed in various studies on prenylated coumarins.

Antimicrobial Properties

Evaluation of Antifungal Activity

Studies on compounds isolated from Ferula diversivittata, the natural source of this compound, have indicated moderate antifungal activity. While specific minimum inhibitory concentration (MIC) values for this compound against a range of fungal strains are not extensively detailed in the available research, related compounds from the same plant have demonstrated efficacy. For instance, various phytochemicals from Ferula species have shown inhibitory effects against pathogenic fungi.

General antifungal activity of compounds isolated from Ferula diversivittata has been reported with MIC values typically ranging from 40 to 80 µg/mL.

Assessment of Antibacterial Activity

Similar to its antifungal properties, the antibacterial activity of this compound is understood through the broader context of compounds isolated from Ferula diversivittata. Research has shown that compounds from this plant exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

A study investigating various compounds from F. diversivittata reported moderate antibacterial activity against Staphylococcus aureus (ATCC 29737) and Escherichia coli (ATCC 8739), with Minimum Inhibitory Concentration (MIC) values in the range of 40 to 80 μg/mL. nih.gov For comparison, the MIC values for the standard antibiotic gentamicin were 18 μg/mL and 8 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Compounds from Ferula diversivittata

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29737)40 - 80
Escherichia coli (ATCC 8739)40 - 80

Enzyme Inhibitory Activities (e.g., Alpha-chymotrypsin, urease)

The potential for this compound to act as an enzyme inhibitor has been explored, particularly in the context of other compounds isolated from Ferula diversivittata. While direct inhibitory data for this compound against alpha-chymotrypsin and urease is limited in the reviewed literature, studies on related compounds from the same plant, such as diversolides, have been conducted. For example, diversolide-E, a sesquiterpene lactone derivative also found in F. diversivittata, was identified as a moderate inhibitor of both alpha-chymotrypsin and urease. researchgate.net This suggests that other constituents of this plant, including this compound, may possess similar inhibitory properties, though further specific testing is required to confirm this.

Analogues and Derivatives of Diversin

Naturally Occurring Diversin Analogues

Nature has produced a range of compounds structurally related to this compound, primarily found in plants of the Ferula genus. These analogues, which include the Diversolides, Umbelliprenin (B192621), and Auraptene (B1665324), share a common coumarin (B35378) core but differ in the structure of their sesquiterpene or other isoprenoid side chains.

Diversolides A-G are a series of sesquiterpene lactone derivatives that have been isolated from the roots of Ferula diversivittata. These compounds co-occur with this compound and are structurally characterized by their guaianolide-type sesquiterpene lactone skeletons. While detailed public information on the specific structures of each Diversolide (A-G) is limited, their general classification points to a shared carbocyclic ring system with a lactone function, attached to the coumarin core.

Umbelliprenin is a prenylated coumarin found in various Ferula species. It is characterized by a farnesyl (a C15 isoprenoid) chain attached to the 7-hydroxy group of umbelliferone (B1683723). This linear sesquiterpene ether linkage is a key structural feature.

Auraptene is another naturally occurring monoterpene coumarin, first isolated from Citrus species. It is structurally defined by a geranyl (a C10 monoterpene) group attached to the 7-hydroxy position of umbelliferone.

Compound NameMolecular FormulaStructural ClassKey Structural Features
This compound C19H20O4Sesquiterpene CoumarinCoumarin core with a modified sesquiterpene side chain containing a ketone functional group.
Diversolides A-G Not specifiedSesquiterpene Lactone CoumarinGuaianolide-type sesquiterpene lactone attached to a coumarin core.
Umbelliprenin C24H30O3Prenylated CoumarinUmbelliferone with a C15 farnesyl ether linkage at the 7-position.
Auraptene C19H22O3Monoterpene CoumarinUmbelliferone with a C10 geranyl ether linkage at the 7-position. mdpi.com

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues (Pre-clinical focus)

Preclinical research into the structure-activity relationships (SAR) of this compound and its analogues aims to understand how modifications to their chemical structures influence their biological activities. These studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents.

The biological activity of sesquiterpene coumarins is significantly influenced by the nature of the sesquiterpene side chain. For instance, the presence and type of oxygen-containing functional groups, such as hydroxyls, epoxides, and ketones, on the sesquiterpene moiety can dramatically alter the compound's interaction with biological targets. mdpi.com

In the broader class of coumarins, SAR studies have shown that the substitution pattern on the coumarin nucleus itself is also a key determinant of biological activity. The presence of hydroxyl, methoxy, or other small functional groups at specific positions can modulate properties such as antioxidant, anti-inflammatory, and enzyme inhibitory activities. While specific SAR studies focused solely on this compound are not extensively reported in publicly available literature, the principles derived from studies on related sesquiterpene coumarins provide a framework for predicting how structural changes to this compound might impact its biological profile.

Strategies for Semi-Synthetic Modification and Diversification of this compound

Semi-synthetic modification of natural products like this compound is a common strategy to create novel derivatives with potentially improved pharmacological properties. These modifications can enhance potency, selectivity, and pharmacokinetic profiles.

Common strategies for the semi-synthetic modification of sesquiterpene coumarins involve chemical transformations of the existing functional groups. For this compound, the ketone group on the sesquiterpene side chain presents a key site for modification. Reduction of the ketone to a hydroxyl group, followed by esterification or etherification, can generate a library of new analogues. The double bonds within the sesquiterpene moiety are also amenable to reactions such as epoxidation or hydrogenation, leading to further structural diversification.

Another approach involves modification of the coumarin core. If protecting group strategies are employed to differentiate the reactivity of the various positions on the coumarin ring, it is possible to introduce new substituents. For example, electrophilic aromatic substitution reactions could be used to add groups like nitro or halogen atoms, which can significantly alter the electronic properties and biological activity of the molecule.

Furthermore, the ether linkage in analogues like Umbelliprenin can be a target for cleavage and subsequent derivatization. This would allow for the attachment of different side chains to the umbelliferone core, creating a diverse set of new compounds for biological screening. The goal of such diversification strategies is to explore the chemical space around the natural product scaffold to identify derivatives with optimized therapeutic potential.

Analytical Methodologies for Diversin Research

Quantitative Determination in Research Matrices (e.g., cell cultures, plant extracts)

Quantitative determination of Diversin in research matrices such as cell cultures and plant extracts is crucial for understanding its biological activities and distribution. While direct quantification of this compound in cell cultures is often linked to its effects, general principles for quantifying compounds in such matrices apply. For instance, sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely used for the sensitive and reproducible quantification of various components in cell culture media, including those with diverse chemical properties. encyclopedia.pub This approach, often coupled with stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), allows for precise quantitative analysis of analytes within complex biological systems. ijasbt.org

In the context of plant extracts, where this compound naturally occurs, quantitative phytochemical analysis frequently employs chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of phytochemicals in plant extracts. essencejournal.comresearchgate.net For example, HPLC has been specifically applied in the analysis of extracts from Ferula diversivittata, a known source of this compound. researchgate.netresearchgate.net General quantitative phytochemical analyses of plant extracts can also be performed using gravimetric and various spectroscopic methods. ijasbt.orgsciensage.infochemsociety.org.ngsphinxsai.com

Advanced Chromatographic Techniques for Separation and Analysis (e.g., LC-MS)

Chromatographic techniques are indispensable for the separation and purification of this compound from complex mixtures, particularly from its natural plant sources. Initial isolation of this compound from Ferula diversivittata has been achieved through column chromatography, specifically on silica (B1680970) gel. scispace.com

High-Performance Liquid Chromatography (HPLC) serves as a primary tool for both the separation and purity assessment of this compound. znaturforsch.com When coupled with Mass Spectrometry (MS), forming Liquid Chromatography-Mass Spectrometry (LC-MS), the analytical power is significantly enhanced. LC-MS combines the high-resolution separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it exceptionally suitable for analyzing complex natural mixtures, including biological fluids and plant extracts. researchgate.netrsc.org This synergistic combination provides high sensitivity and selectivity, allowing for the detection and quantification of target analytes even in trace quantities. researchgate.netsciensage.inforsc.org

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic methods play a vital role in the detection, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both 1D and 2D techniques, is a cornerstone for confirming the chemical structure of this compound and assessing its purity. znaturforsch.com The 1H-NMR spectrum of this compound has been reported and utilized for its structural confirmation. nih.govd-nb.info NMR provides detailed information about the molecular skeleton and the arrangement of atoms, which is critical for unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a widely used technique for identifying and quantifying compounds, monitoring chemical reactions, and determining sample purity. promptpraxislabs.comunchainedlabs.com this compound, being a coumarin (B35378) derivative, exhibits characteristic UV absorption. For instance, a 7-hydroxycoumarin chromophore, which is part of this compound's structure, shows distinct absorption maxima. scispace.com The principle behind UV-Vis quantification is Beer's Law, where the amount of light absorbed by a sample is directly proportional to its concentration. unchainedlabs.com UV absorbance measurements at specific wavelengths can be used for identification and approximate quantification. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. For coumarin derivatives, IR spectra typically show characteristic absorption bands. For a 7-hydroxycoumarin derivative, relevant bands include those at 1730 cm⁻¹ (γ-pyrone C=O stretch), 1715 cm⁻¹ (ester C=O stretch), and bands around 1617, 1560, and 1515 cm⁻¹ corresponding to the aromatic nucleus. scispace.com These spectral fingerprints are crucial for confirming the presence of specific chemical bonds and for assessing the purity of the isolated compound.

Future Research Directions and Academic Perspectives

Elucidation of Undiscovered Mechanistic Pathways

Current research indicates that Diversin exhibits cytotoxic effects in certain cancer cell lines, such as 5637 cells, by inducing chromatin condensation, DNA damage, and activating caspase 3. wikipedia.org It has also been observed to cause cell cycle arrest at the G2 phase. wikipedia.org Furthermore, this compound demonstrates notable chemopreventive capabilities, surpassing other terpenoid coumarins like umbelliprenin (B192621) and auraptene (B1665324) in inhibiting papilloma formation in vivo. fishersci.no

Despite these findings, the complete spectrum of this compound's mechanistic pathways remains largely unexplored. Future studies are essential to identify additional molecular targets and signaling cascades influenced by this compound. This includes pinpointing the specific proteins or enzymes with which this compound directly interacts to initiate DNA damage or chromatin condensation. Advanced experimental approaches such as quantitative proteomics, chemical proteomics, and affinity chromatography could be employed to identify novel binding partners and downstream effectors. Transcriptomic and metabolomic analyses could further elucidate global cellular responses and metabolic perturbations induced by this compound. Integrating high-resolution imaging techniques would provide spatial and temporal insights into its cellular localization and the dynamics of its interactions within living systems. Understanding these undiscovered pathways is crucial for fully appreciating this compound's therapeutic potential and for rationally designing more potent or selective analogs.

Exploration of Novel Biosynthetic Routes

As a natural product, this compound is biosynthesized within the plant Ferula diversivittata. fishersci.nociteab.com While the general principles of prenylated coumarin (B35378) biosynthesis involve precursors from the isoprenoid pathway, the specific enzymatic machinery and genetic blueprint governing this compound's production are yet to be fully characterized. chembase.cn

Future research should prioritize the detailed elucidation of this compound's biosynthetic pathway within its natural host. This would involve a multi-omics approach, combining genomic sequencing of Ferula diversivittata to identify candidate genes encoding biosynthetic enzymes, with transcriptomic profiling to determine gene expression patterns in tissues producing this compound. Isotope labeling experiments, using stable isotopes, can trace the incorporation of precursors into the this compound molecule, thereby confirming intermediate steps and enzymatic transformations. Subsequent biochemical characterization of putative enzymes through recombinant expression and in vitro assays would validate their roles in the pathway. chembase.cnthegoodscentscompany.comuni.luuni.luuni-freiburg.de The knowledge gained from such studies could pave the way for synthetic biology approaches, enabling the heterologous production of this compound in more amenable microbial or plant systems, potentially leading to scalable and sustainable production methods.

Development of Chemoinformatic and Computational Models for this compound-Target Interactions

Computational methods have become indispensable tools in modern drug discovery, offering efficient means to predict molecular interactions and optimize compound properties. guidetopharmacology.orguni.luthegoodscentscompany.com Molecular docking, for instance, has already been utilized to study the mechanism of action of anticancer terpenoids, a class to which this compound belongs. wikipedia.org

The development of sophisticated chemoinformatic and computational models for this compound and its interactions with biological targets represents a significant future research direction. This would encompass:

Molecular Docking and Dynamics Simulations: To predict binding modes and affinities of this compound with identified or hypothesized protein targets, and to understand the dynamic nature of these interactions over time. guidetopharmacology.orguni.luontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Models: To establish mathematical relationships between this compound's chemical structure and its observed biological activities. This can guide the design of novel analogs with improved potency, selectivity, or pharmacokinetic properties. uni.luontosight.ai

Pharmacophore Modeling: To identify the key structural features of this compound essential for its biological activity, which can then be used for virtual screening of large compound libraries to discover new active molecules. uni.luontosight.ai

Machine Learning and Artificial Intelligence (AI): Leveraging AI algorithms to analyze vast datasets of this compound's biological and chemical properties, predicting new mechanisms, identifying off-targets, and accelerating the design of optimized derivatives. wikipedia.orgguidetopharmacology.orgthegoodscentscompany.comontosight.ai

These computational approaches can significantly reduce the time and cost associated with experimental screening, providing a rational framework for this compound's lead optimization and drug design. thegoodscentscompany.com

Integration of this compound Research into Broader Natural Product Drug Discovery Initiatives

Natural products have historically served as a cornerstone of drug discovery, contributing significantly to the current pharmacopeia. fishersci.ptnih.gov this compound, with its demonstrated anticancer and chemopreventive activities, exemplifies the continued potential of natural products as sources of novel therapeutic agents. wikipedia.orgfishersci.no

Integrating this compound research into broader natural product drug discovery initiatives is crucial for maximizing its impact. This involves addressing common challenges and leveraging inherent opportunities within the field. Challenges in natural product drug discovery include the potential for rediscovery of known compounds, the complexity of isolation and purification, and difficulties in scaling up production from natural sources. fishersci.pt However, natural products offer unparalleled structural diversity and often possess novel mechanisms of action due to their evolutionary optimization for biological interactions. nih.govresearchgate.net

Future efforts should focus on:

High-Throughput Screening (HTS): Developing high-throughput assays to screen this compound and its derivatives against a wide range of biological targets and disease models, identifying new therapeutic applications. nih.govnih.gov

Synthetic Biology and Metabolic Engineering: Utilizing advanced synthetic biology and metabolic engineering techniques to reconstruct and optimize this compound's biosynthetic pathway in heterologous hosts, ensuring sustainable and scalable production. researchgate.netnih.gov

Chemogenomics and Systems Biology: Employing chemogenomic approaches to map this compound's interactions across the proteome and integrating this data with systems biology models to understand its global effects within biological networks.

Collaborative Research: Fostering interdisciplinary and international collaborations between natural product chemists, pharmacologists, computational biologists, and synthetic biologists to accelerate the discovery and development process. nih.gov

By strategically integrating this compound research into these broader initiatives, its unique chemical scaffold and biological activities can be fully exploited, potentially leading to the development of new and effective therapeutic strategies.

Q & A

Q. Q1. How can researchers identify knowledge gaps in Diversin's mechanisms of action using existing literature?

Methodological Answer:

  • Conduct a systematic literature review using databases like PubMed and Web of Science, focusing on keywords such as "this compound biosynthesis," "signaling pathways," and "in vitro/in vivo models."
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "What are the comparative effects of this compound vs. other compounds on [specific pathway]?" .
  • Use tools like VOSviewer to map co-occurrence networks of terms in abstracts, identifying understudied areas (e.g., this compound's role in non-canonical Wnt signaling) .

Q. Q2. What experimental designs are suitable for establishing this compound's baseline biochemical properties?

Methodological Answer:

  • Descriptive studies : Characterize physicochemical properties (e.g., solubility, stability) using HPLC and mass spectrometry.
  • Comparative assays : Use cell-free systems to assess binding affinity to target proteins via surface plasmon resonance (SPR) .
  • Ensure alignment between research aims and methods, e.g., validating purity thresholds (>95%) before functional assays .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound's reported effects across studies?

Methodological Answer:

  • Perform meta-analysis of published data to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., dosage variations, cell-line specificity) .
  • Design replication studies with standardized protocols (e.g., identical exposure times, controls for batch effects) .
  • Apply mixed-methods triangulation : Combine quantitative data (e.g., transcriptomics) with qualitative insights (e.g., expert interviews) to contextualize discrepancies .

Q. Q4. What strategies optimize the integration of multi-omics data to study this compound's systemic effects?

Methodological Answer:

  • Use modular experimental designs : Pair RNA-seq data with proteomic profiling (e.g., TMT labeling) to cross-validate findings .
  • Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify convergent pathways affected by this compound .
  • Address data sparsity via imputation algorithms (e.g., MissForest for metabolomics) and validate with targeted assays .

Methodological Considerations

Q. Q5. How should researchers design longitudinal studies to assess this compound's chronic exposure effects?

Methodological Answer:

  • Cohort selection : Define inclusion/exclusion criteria (e.g., genetic backgrounds, age ranges) to minimize variability .
  • Time-point optimization : Use pilot data to determine sampling intervals (e.g., weekly vs. monthly measurements) .
  • Ethical compliance : Adhere to FAIR principles for data sharing and obtain IRB approval for animal/human studies .

Q. Q6. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

  • Non-parametric models : Use spline regression or Gaussian processes to capture complex dose-response curves .
  • Bayesian hierarchical modeling : Incorporate prior data (e.g., IC50 values from similar compounds) to improve parameter estimation .
  • Validate with bootstrap resampling to assess confidence intervals for EC50 values .

Data Management and Reproducibility

Q. Q7. How can researchers ensure reproducibility in this compound-related assays?

Methodological Answer:

  • Protocol standardization : Document all steps (e.g., cell passage numbers, buffer compositions) using platforms like protocols.io .
  • Negative controls : Include solvent-only and scrambled siRNA controls in every experiment .
  • Metadata annotation : Follow MIAME (microarray) or MIAPE (proteomics) guidelines for public data deposition .

Q. Q8. What frameworks guide ethical data collection in this compound research involving human subjects?

Methodological Answer:

  • Informed consent : Disclose potential risks/benefits using lay language, per Helsinki Declaration guidelines .
  • Data anonymization : Use dual-layer encryption for genomic data and restrict access via role-based permissions .
  • Community engagement : Involve patient advocacy groups in study design to align with real-world needs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.